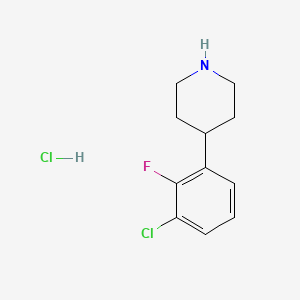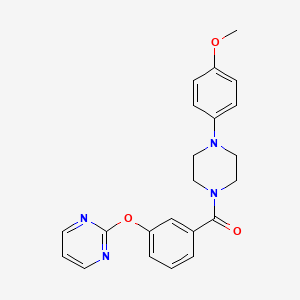
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrimidin-2-yloxyphenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
作用機序
Target of Action
Similar compounds have been found to interact with various receptors and proteins involved in neuroprotection and anti-inflammatory responses .
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . These compounds may also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound may affect the NF-kB inflammatory pathway and ER stress pathway . The inhibition of these pathways could lead to neuroprotective and anti-inflammatory effects .
Result of Action
The compound may exhibit neuroprotective and anti-inflammatory properties . It may inhibit the production of NO and TNF-α in LPS-stimulated human microglia cells and reduce the expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
生化学分析
Biochemical Properties
They have been found to interact with multiple receptors, which could make them useful in developing new biochemical derivatives .
Cellular Effects
Related compounds have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is synthesized and functionalized with a methoxyphenyl group.
Attachment of the Pyrimidin-2-yloxyphenyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or other susceptible sites.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are often employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound could be investigated for its potential as a receptor ligand, enzyme inhibitor, or other bioactive agent. Studies might focus on its binding affinity, selectivity, and biological activity.
Medicine
In medicine, the compound may be explored for its therapeutic potential, including its effects on specific biological pathways or disease states. It could be a candidate for drug development, particularly in areas such as neurology or oncology.
Industry
Industrially, the compound might find applications in the development of new materials, catalysts, or other functional products.
類似化合物との比較
Similar Compounds
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: Similar structure with a pyridine ring instead of a pyrimidine ring.
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-4-yloxy)phenyl)methanone: Similar structure with the pyrimidine ring attached at a different position.
Uniqueness
The uniqueness of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone lies in its specific substitution pattern, which may confer distinct pharmacological properties or reactivity compared to similar compounds.
特性
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-28-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21(27)17-4-2-5-20(16-17)29-22-23-10-3-11-24-22/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSSWXDJVEQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B3016748.png)
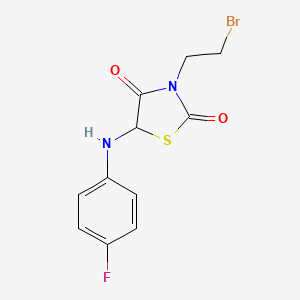
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3016753.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B3016755.png)
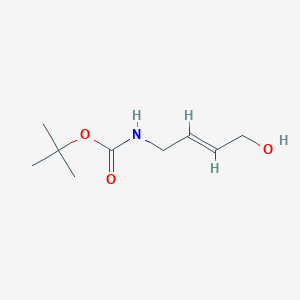
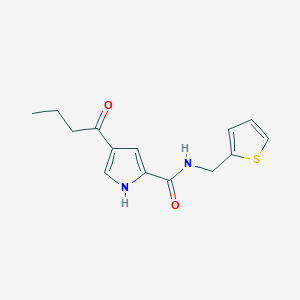
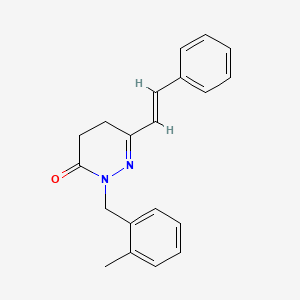
![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)
![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B3016762.png)
![2-{[(4-bromophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)
